2,6-Dimesitylphenyl iodide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

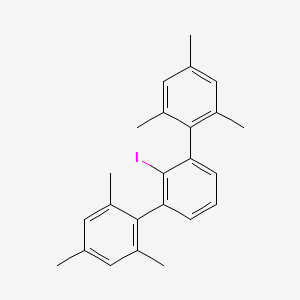

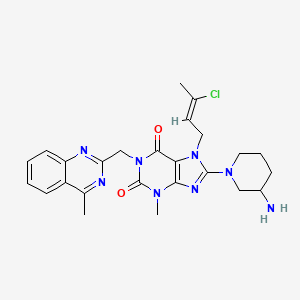

2,6-Dimesitylphenyl iodide is a well-known organic halide with the molecular formula C24H25I . It has a molecular weight of 440.4 g/mol . The molecule contains a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Molecular Structure Analysis

The molecular structure of 2,6-Dimesitylphenyl iodide is characterized by a total of 52 bonds, including 27 non-H bonds, 18 multiple bonds, 2 rotatable bonds, 18 aromatic bonds, and 3 six-membered rings .

Physical And Chemical Properties Analysis

2,6-Dimesitylphenyl iodide has a molecular weight of 440.4 g/mol . It has a computed XLogP3-AA value of 8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 0 hydrogen bond acceptor count . It has 2 rotatable bonds . Its exact mass and monoisotopic mass are 440.10010 g/mol . It has a topological polar surface area of 0 Ų . It has a heavy atom count of 25 . It has a formal charge of 0 . Its complexity, as computed by Cactvs, is 370 .

Scientific Research Applications

Analytical Chemistry Applications

HPLC Analysis of Iodide

The derivatization of iodide into 4-iodo-2,6-dimethylphenol, followed by High-Performance Liquid Chromatography (HPLC) with UV detection, represents a method for sensitive iodide detection. This process involves the oxidation of iodide with 2-iodosobenzoate at pH 6.4 in the presence of 2,6-dimethylphenol (Verma, Jain, & Verma, 1992).

Gas Chromatography-Mass Spectrometry for Iodide Determination

An approach for determining iodine, iodide, and iodate in aqueous solutions involves derivatization of iodine in the presence of 2,6-dimethylphenol and subsequent measurement by gas chromatography-mass spectrometry (Shin, Oh-Shin, Kim, & Ryu, 1996).

Organometallic Chemistry

Synthesis of Organotellurium Iodides

The reaction of (DmephTe)2 (dmeph = 2,6-dimethylphenyl) with iodine or pyridinium iodide under Ar atmosphere leads to the synthesis of various organotellurium iodides, representing new classes in organotellurium chemistry (Faoro, Oliveira, & Lang, 2009).

Complex Formation in Lanthanide Chemistry

The molecular structures of 2,6-dimesitylphenyl derivatives of trivalent ytterbium in lanthanide chemistry show the formation of complexes with a distorted octahedral coordination environment about the metal center (Rabe, Strissel, Liable-Sands, Concolino, & Rheingold, 1999).

Polymerization and Organic Synthesis

Polymerization Catalysis

Copper-mixed n-butylamine/dibutylamine complexes have been used for the polymerization of 2,6-dimethylphenol, demonstrating that catalyst activity is highly dependent on specific combinations of copper salts and amines (Li, 1995).

Suzuki Reactions

Palladium complexes bearing bulky (2,6-dimesitylphenyl)dimethylphosphine have been effective in catalyzing Suzuki reactions for coupling aryl chlorides with arylboronic acids (Smith, Woloszynek, Chen, Ren, & Protasiewicz, 2004).

Environmental Chemistry

- Determination of Chlorine Dioxide in Water: A gas chromatographic method has been developed for chlorine dioxide determination in water, involving a reaction with iodide to form iodine, which then reacts with 2,6-dialkylphenol (Shin & Jung, 2006).

Future Directions

The dynamic removal of iodine from systems like 2,6-Dimesitylphenyl iodide can have important consequences for their reaction dynamics, and could be exploited for time-controlled autonomous dissipative self-assembly . This suggests that there are untapped opportunities offered by iodine clocks for materials science, especially for the time-programming of supramolecular assembly and sol–gel transition .

properties

IUPAC Name |

2-[2-iodo-3-(2,4,6-trimethylphenyl)phenyl]-1,3,5-trimethylbenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25I/c1-14-10-16(3)22(17(4)11-14)20-8-7-9-21(24(20)25)23-18(5)12-15(2)13-19(23)6/h7-13H,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSKTQRJUVVQHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=C(C(=CC=C2)C3=C(C=C(C=C3C)C)C)I)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dimesitylphenyl iodide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B2369005.png)

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,4-dimethyl-1,3-thiazol-5-yl)methanone](/img/structure/B2369009.png)

![(E)-3-(2-chlorophenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)acrylamide](/img/structure/B2369014.png)

![(E)-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2369016.png)

![N-(3-chloro-2-methylphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2369018.png)